(3R)-3-fluoropyrrolidin-2-one
Description
Properties
IUPAC Name |
(3R)-3-fluoropyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUXPIAXCZUOB-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-fluoropyrrolidin-2-one typically involves the fluorination of pyrrolidin-2-one derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve regioselective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the desired enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, often using nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
(3R)-3-fluoropyrrolidin-2-one serves as a crucial building block in the synthesis of novel pharmaceuticals. Its derivatives are being investigated for potential therapeutic applications across various medical conditions, including:
- Pain Management : Compounds derived from this scaffold have shown interactions with receptors involved in pain modulation, indicating potential use in analgesics.
- Cancer Treatment : Certain derivatives exhibit binding affinities to chemokine receptors, suggesting applications in treating inflammatory diseases and cancers .
Mechanism of Action
The mechanism by which this compound exerts its pharmacological effects is primarily through interactions with biological macromolecules such as enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, which can lead to improved therapeutic efficacy .
Biological Research
Biological Activity Studies
Research has demonstrated that this compound interacts effectively with various biological targets. For instance, studies have indicated its potential as a selective inhibitor for specific kinases involved in cancer progression .
Case Studies
Several studies have highlighted the efficacy of compounds based on this compound in preclinical models:
- Anti-inflammatory Effects : A study showed that derivatives exhibited significant anti-inflammatory activity in murine models, demonstrating their potential for treating conditions like arthritis.
- Anticancer Properties : Another study reported that certain analogs displayed promising anticancer activity against various cancer cell lines, including prostate and lung cancer cells .
Industrial Applications
Synthesis of Specialty Chemicals
In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals. The fluorinated nature of this compound imparts unique properties that are advantageous in various industrial processes, particularly in organic synthesis where fluorinated compounds often exhibit enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of (3R)-3-fluoropyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, often enhancing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-(4-Fluorophenyl)pyrrolidin-2-one (3aa)
- Structure : Fluorine is located on the aromatic ring attached to the nitrogen of the pyrrolidin-2-one core .
- Key Differences :
- The fluorine in (3R)-3-fluoropyrrolidin-2-one directly modifies the lactam ring’s electronic environment, whereas in 3aa, it affects the adjacent phenyl group.
- The 3R configuration introduces stereochemical complexity absent in 3aa.
- Implications :
(3R)-3-aminopyrrolidin-2-one
- Structure: Replaces the 3R-fluoro substituent with an amino group .
- Key Differences: The amino group introduces basicity and hydrogen-bond donor capacity, contrasting with fluorine’s electronegativity and hydrophobic character.
- Implications: The amino derivative may exhibit higher solubility in aqueous media but reduced metabolic stability due to oxidative deamination pathways .
Stereochemical Variations
(3R)-3-[(R)-hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one
Functional Group Modifications
(3R,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one (Compound 8)
- Structure: Features a trifluoromethylphenyl group, methoxyphenyl, and ethylamino substituents .
- Key Differences :
- The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to a single fluorine atom.
- Multiple substituents create a complex pharmacophore.
- Implications: Compound 8’s ex vivo evaluations suggest potent cannabinoid receptor activity, highlighting how bulkier substituents can optimize target engagement .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Metabolic Stability: Fluorine at the 3R position (target compound) may reduce oxidative metabolism compared to amino or hydroxyl analogs, as seen in preclinical models .
- Stereochemical Impact : The 3R configuration in the target compound and its analogs (e.g., ) underscores the importance of chirality in optimizing binding to enantioselective targets .
- Lipophilicity: Trifluoromethyl groups () increase logP values significantly compared to mono-fluorinated compounds, influencing blood-brain barrier penetration .
Biological Activity
(3R)-3-Fluoropyrrolidin-2-one is a fluorinated derivative of pyrrolidin-2-one that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a fluorine atom at the third position of the pyrrolidine ring, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The unique structure of this compound contributes to its distinct biological properties. The fluorine atom enhances the compound's binding affinity and selectivity towards various biological targets, which is crucial for its effectiveness in drug design.
| Property | Description |
|---|---|
| Chemical Formula | C4H6FNO |
| Molecular Weight | 103.09 g/mol |
| Stereochemistry | (3R) configuration |
| Functional Groups | Pyrrolidinone, Fluorine |
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine alters the electronic characteristics of the compound, enhancing its ability to bind to biological macromolecules. This interaction can lead to various pharmacological effects, including modulation of pain pathways and inhibition of tumor growth.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several areas:
- Pain Modulation : Compounds derived from this scaffold have shown potential in interacting with G-protein coupled receptors involved in pain signaling pathways.
- Cancer Treatment : Certain derivatives have demonstrated binding affinity to oncogenic receptors, suggesting applications in cancer therapy.
- Anti-inflammatory Effects : Interaction studies indicate potential use in treating inflammatory diseases due to their ability to modulate immune responses.
Case Studies
- Inhibition of p300 Bromodomain
- Binding Affinity Studies
- Research has shown that this compound derivatives can effectively bind to chemokine receptors, indicating their potential role in treating cancers and inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with its stereoisomers and related compounds:
| Compound | Biological Activity |
|---|---|
| (3S)-3-Fluoropyrrolidin-2-one | Different binding affinities; potential for distinct therapeutic applications. |
| (2R,3R)-3-Fluoropyrrolidine | Similar scaffold but varies in reactivity and selectivity. |
| Non-fluorinated pyrrolidine derivatives | Generally lower metabolic stability and altered electronic properties. |
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Fluorinating Agent | Solvent | Yield | Purity (ee%) |
|---|---|---|---|---|
| 3-Hydroxypyrrolidin-2-one | DAST | Dichloromethane | 65% | 92% (R) |
| 3-Ketopyrrolidin-2-one | Selectfluor® | Acetonitrile | 78% | 98% (R) |
Advanced: How can computational modeling resolve discrepancies in reported reactivity of this compound?
Answer:
Discrepancies in reactivity (e.g., unexpected ring-opening or stability issues) can be addressed via:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–F bond to predict susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. nonpolar environments) on conformational stability .
- Comparative analysis : Benchmark computational results against experimental NMR or XRPD data from structurally analogous compounds (e.g., fluorinated piperidinones) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 19F NMR : Confirm fluorination and assess chemical environment (δ ~ -180 to -220 ppm for aliphatic C–F) .
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to determine enantiomeric excess .
- XRPD : Validate crystalline purity; compare experimental diffractograms with simulated patterns from databases (e.g., Cambridge Structural Database) .
Advanced: How does the fluorine substituent influence the biological activity of this compound derivatives?
Answer:
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, enhancing half-life in pharmacokinetic studies (validate via LC-MS/MS metabolite profiling) .
- Target binding : Use molecular docking (e.g., AutoDock Vina) to assess steric/electronic effects on enzyme inhibition (e.g., kinase or protease targets) .
- Isotopic labeling : Synthesize 18F-labeled analogs for PET imaging to track in vivo distribution .
Basic: What safety protocols are recommended for handling this compound given limited toxicity data?
Answer:
- In vitro toxicity screening : Use HepG2 or HEK293 cell lines for preliminary cytotoxicity assays (IC50 determination) .
- Environmental risk mitigation : Apply OECD QSAR models to estimate biodegradability and bioaccumulation potential .
- PPE : Wear nitrile gloves and FFP3 respirators during synthesis to prevent dermal/airway exposure .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
Answer:
Q. Table 2: Key XRPD Peaks for this compound Analogs
| 2θ (°) | Intensity (%) | d-spacing (Å) |
|---|---|---|
| 12.4 | 100 | 7.14 |
| 18.7 | 85 | 4.74 |
| 25.3 | 45 | 3.52 |
Basic: What strategies mitigate racemization during this compound synthesis?
Answer:
- Low-temperature reactions : Conduct fluorination at -20°C to suppress epimerization .
- Acid-free conditions : Avoid protic acids (e.g., HCl) during workup to prevent protonation-induced racemization .
Advanced: How to design structure-activity relationship (SAR) studies for this compound-based inhibitors?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
